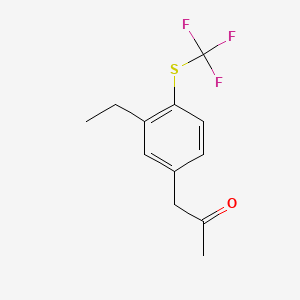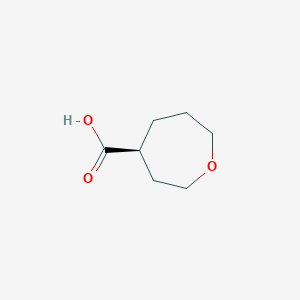
(S)-Oxepane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Oxepane-4-carboxylic acid is a chiral compound with a six-membered oxepane ring and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-Oxepane-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or an epoxide, under acidic or basic conditions. For example, the cyclization of 4-hydroxybutanoic acid in the presence of a strong acid like sulfuric acid can yield this compound.
Another method involves the use of Grignard reagents. The reaction of a Grignard reagent with an appropriate epoxide, followed by acidic workup, can also produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Oxepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The oxepane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxepane derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxepane-4-carboxylate esters, while reduction can produce oxepane-4-methanol.
Applications De Recherche Scientifique
(S)-Oxepane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-Oxepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the oxepane ring can provide steric effects that influence binding affinity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxepane-4-carboxylic acid: The non-chiral version of the compound.
Tetrahydrofuran-2-carboxylic acid: A similar compound with a five-membered ring.
Piperidine-4-carboxylic acid: A compound with a six-membered nitrogen-containing ring.
Uniqueness
(S)-Oxepane-4-carboxylic acid is unique due to its chiral nature and the presence of an oxepane ring. This combination of features provides distinct chemical reactivity and biological activity compared to other similar compounds. The chiral center allows for enantioselective interactions, which can be crucial in drug design and other applications .
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(4S)-oxepane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9)/t6-/m0/s1 |
Clé InChI |
LUTVJDHKNWWRKO-LURJTMIESA-N |
SMILES isomérique |
C1C[C@@H](CCOC1)C(=O)O |
SMILES canonique |
C1CC(CCOC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


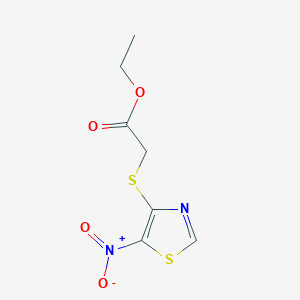
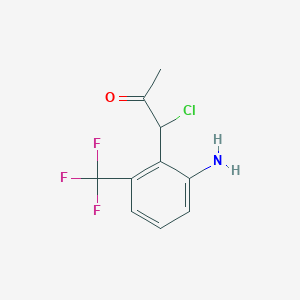
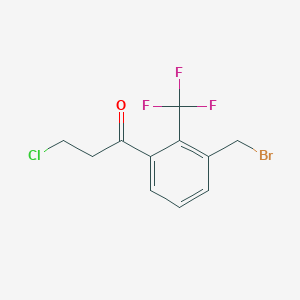



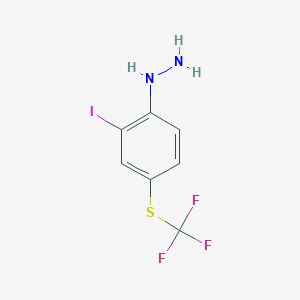

![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)

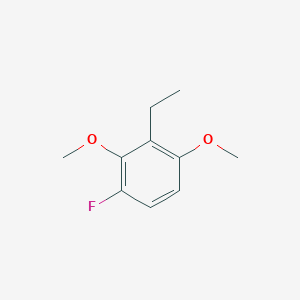

![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
